molecular formula C24H21N3O3S2 B2422552 Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate CAS No. 923203-02-5

Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate

Cat. No.: B2422552
CAS No.: 923203-02-5
M. Wt: 463.57
InChI Key: BDMLVXFPSVDXFC-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of thiophene derivatives with isoquinoline intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism by which Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and isoquinoline derivatives, such as:

Uniqueness

What sets Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate apart is its unique combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[(1-amino-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-30-24(29)15-9-4-5-10-16(15)26-22(28)21-19(25)18-13-7-2-3-8-14(13)20(27-23(18)32-21)17-11-6-12-31-17/h4-6,9-12H,2-3,7-8,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMLVXFPSVDXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C4=C3CCCC4)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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